

# Application Notes: Stattic Administration in Mouse Models

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## Compound of Interest

Compound Name: Stattic

Cat. No.: B1682634

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## Introduction

**Stattic** is a potent, non-peptidic small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).<sup>[1]</sup> It functions by selectively targeting the SH2 domain of STAT3, which prevents its dimerization, activation, and subsequent nuclear translocation.<sup>[1][2]</sup> Due to the critical role of the STAT3 signaling pathway in cell proliferation, survival, and inflammation, **Stattic** has become a valuable tool for preclinical research in various disease models.<sup>[1][3][4]</sup> These notes provide an overview of **Stattic** administration and dosage strategies commonly employed in mouse models for cancer, inflammation, and autoimmune disease research.

## Mechanism of Action

The Janus kinase (JAK)-STAT pathway is a crucial signaling cascade for numerous cytokines and growth factors. Upon ligand binding to a receptor, JAKs become activated and phosphorylate the receptor, creating docking sites for STAT proteins. STAT3 is recruited, phosphorylated by JAKs, and then forms homodimers. These dimers translocate to the nucleus, where they bind to DNA and regulate the transcription of target genes involved in processes like cell cycle progression, apoptosis, and inflammation. **Stattic** exerts its inhibitory effect by binding to the STAT3 SH2 domain, thereby blocking the phosphorylation, dimerization, and nuclear translocation necessary for its function as a transcription factor.<sup>[1][2]</sup>

## Quantitative Data Summary

The following tables summarize the administration and dosage of **Stattic** across various published mouse model studies.

Table 1: **Stattic** Administration in Oncology Mouse Models

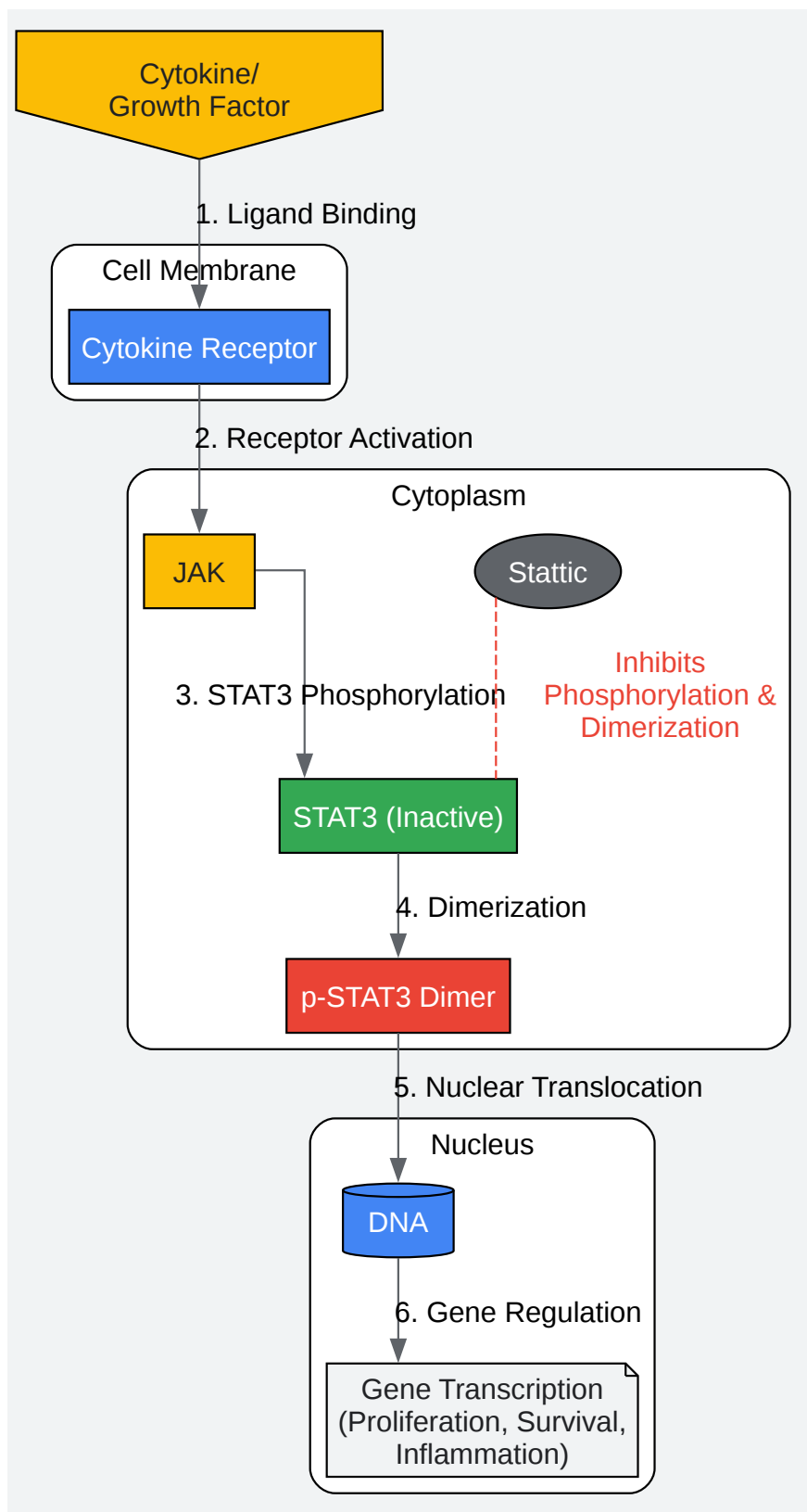
Mouse Model Type	Cancer Type	Administration Route	Dosage	Dosing Frequency	Vehicle	Key Findings
Xenograft	T-cell Acute Lymphoblastic Leukemia (T-ALL)	Intraperitoneal (i.p.)	7.5, 15, 30 mg/kg	3 times a week	DMSO (final concentration 0.75-3%)	Dose-dependent inhibition of tumor growth, with the 30 mg/kg dose showing the greatest effect. <a href="#">[1]</a> <a href="#">[3]</a>
Orthotopic Xenograft	Head and Neck Squamous Cell Carcinoma (HNSCC)	Oral Gavage (p.o.)	50 mg/kg	5 days a week for 4 weeks	Not specified	Reduced tumor growth and decreased STAT3 phosphorylation in tumor lysates. <a href="#">[2]</a>
Xenograft	Pancreatic Adenocarcinoma (PANC-1)	Intraperitoneal (i.p.)	10 mg/kg	Daily for 4 weeks	Not specified	Inhibited pancreatic cancer growth by inactivating STAT3. <a href="#">[5]</a>

Table 2: **Stattic** Administration in Inflammation and Autoimmune Disease Mouse Models

Mouse Model Type	Disease Model	Administration Route	Dosage	Dosing Frequency	Vehicle	Key Findings
BALB/c	Acute Liver Injury (LPS/D-GalN)	Intraperitoneal (i.p.)	5 mg/kg	Single dose 0.5h prior to injury induction	DMSO:Olive Oil (1:19)	Mitigated hepatic damage, reduced inflammation (TNF- $\alpha$ , IL-6), and suppressed hepatocyte apoptosis. <a href="#">[4]</a> <a href="#">[5]</a>
SKG Mice	Rheumatoid Arthritis-Interstitial Lung Disease (RA-ILD)	Oral Gavage (p.o.)	25 mg/kg or 60 mg/kg	Daily for 6 weeks	Normal Saline	Ameliorated joint swelling, pulmonary fibrosis, and inflammation. <a href="#">[6]</a>
MRL/lpr Mice	Lupus Nephritis	Intraperitoneal (i.p.)	10 mg/kg	3 times per week for 2 weeks	DMSO diluted in sterile 1x PBS	Decreased glomerulonephritis and attenuated lymphoaccumulation. A 25 mg/kg dose resulted in toxicity. <a href="#">[7]</a>

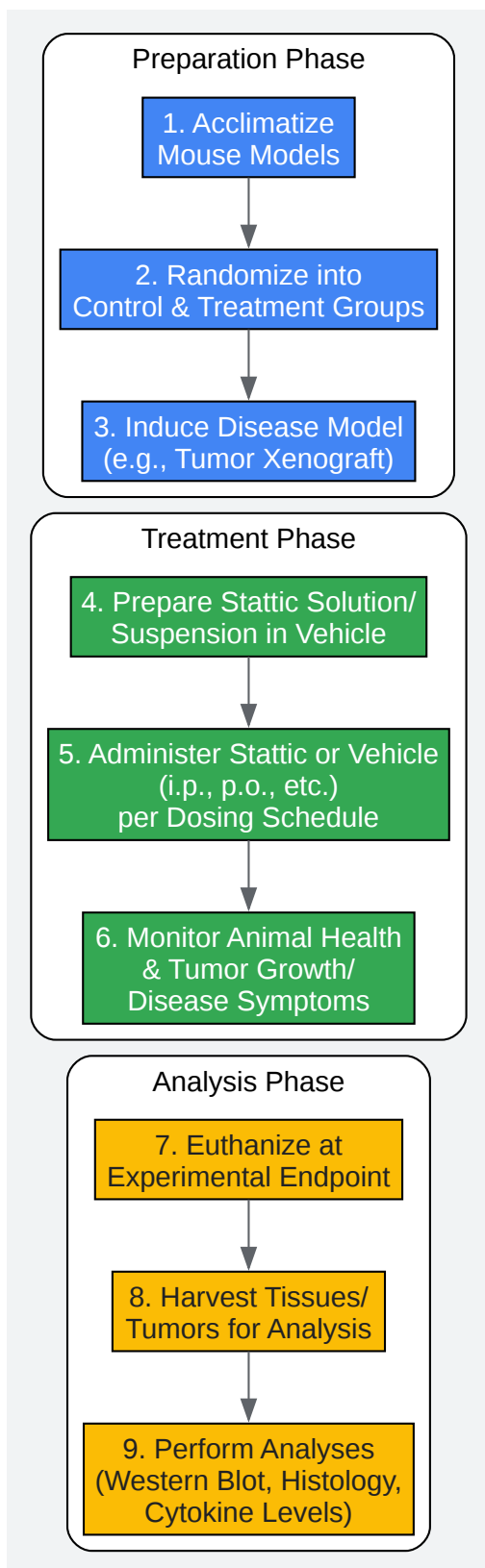
C57BL/6	Postherpetic Neuralgia (PHN)	Subcutaneous (s.c.)	Not specified	Not specified	Not specified	Alleviated neuropathic pain and reduced inflammation in the dorsal root ganglion. <a href="#">[8]</a>
SJL/J Mice	Experimental Autoimmune Encephalomyelitis (EAE)	Not specified	Not specified	After disease onset	Not specified	Ameliorated clinical symptoms and reduced autoinflammation. <a href="#">[9]</a>
Endometriosis Model	Endometriosis	Oral Gavage (p.o.)	80 mg/kg	3 times per week	Phosphate-Buffered Saline (PBS)	Significantly reduced the area of endometriosis-like lesions after 2-3 weeks of treatment. <a href="#">[10]</a>

## Visualizations



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Caption: STAT3 signaling pathway and the inhibitory mechanism of **Stattic**.



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Caption: General experimental workflow for in vivo **Stattic** administration studies.

## Experimental Protocols

### Protocol 1: Preparation of **Stattic** for In Vivo Administration

#### Materials:

- **Stattic** powder
- Dimethyl sulfoxide (DMSO), sterile
- Sterile Olive Oil, Normal Saline (0.9% NaCl), or Phosphate-Buffered Saline (PBS)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional, for difficult to dissolve solutions)

#### Procedure:

- Solubilization in DMSO: **Stattic** is poorly soluble in aqueous solutions but is soluble in DMSO.<sup>[2]</sup>
  - Calculate the required amount of **Stattic** and DMSO to create a concentrated stock solution. For example, to make a 10 mg/mL stock, dissolve 10 mg of **Stattic** in 1 mL of sterile DMSO.
  - Weigh the **Stattic** powder and add it to a sterile microcentrifuge tube.
  - Add the calculated volume of DMSO.
  - Vortex thoroughly until the **Stattic** is completely dissolved. Gentle warming or sonication can aid dissolution.
  - Note: Prepare this stock solution fresh before each use.<sup>[5]</sup> Do not store for long periods.<sup>[2]</sup>
- Dilution in Vehicle for Injection: The final injection volume for a mouse is typically 100-200  $\mu$ L.<sup>[11]</sup> The DMSO stock must be diluted in a suitable vehicle to achieve the final desired



dose and to minimize DMSO toxicity.

- For Intraperitoneal (i.p.) Injection:

- A common vehicle is a mixture of DMSO and an oil (e.g., olive oil) or an aqueous buffer like PBS.[\[4\]](#)[\[7\]](#)
- Example Dilution (for a 5 mg/kg dose in a 20g mouse):
  - Required dose:  $5 \text{ mg/kg} * 0.02 \text{ kg} = 0.1 \text{ mg}$  of **Stattic**.
  - From a 10 mg/mL DMSO stock, this requires 10  $\mu\text{L}$  of the stock solution.
  - For a vehicle of DMSO:Olive Oil (1:19), as used in some studies, mix 5  $\mu\text{L}$  of the DMSO stock with 95  $\mu\text{L}$  of sterile olive oil to get a final injection volume of 100  $\mu\text{L}$ .[\[4\]](#) Ensure the final DMSO concentration is as low as possible.

- For Oral Gavage (p.o.) Administration:

- **Stattic** can be suspended in aqueous vehicles like normal saline or PBS for oral administration.[\[6\]](#)
- Example Dilution (for a 25 mg/kg dose in a 20g mouse):
  - Required dose:  $25 \text{ mg/kg} * 0.02 \text{ kg} = 0.5 \text{ mg}$  of **Stattic**.
  - From a 10 mg/mL DMSO stock, this requires 50  $\mu\text{L}$  of the stock solution.
  - Add the 50  $\mu\text{L}$  of DMSO stock to 150  $\mu\text{L}$  of sterile normal saline for a final volume of 200  $\mu\text{L}$ . Vortex well to create a uniform suspension immediately before gavage.

## Protocol 2: Intraperitoneal (i.p.) Injection of **Stattic** in Mice

### Materials:

- Prepared **Stattic** injection solution
- Sterile 1 mL syringe

- Sterile 26-28 gauge needle[11]
- 70% Ethanol for disinfection
- Appropriate personal protective equipment (gloves, lab coat)

#### Procedure:

- **Animal Restraint:** Securely restrain the mouse using an approved technique. One common method is to scruff the mouse by grasping the loose skin over the shoulders. Turn the mouse to expose its ventral side (abdomen), tilting the head slightly downward. This causes the abdominal organs to shift cranially, reducing the risk of puncture.[11][12][13]
- **Identify Injection Site:** The preferred injection site is the lower right abdominal quadrant to avoid the cecum and urinary bladder.[14]
- **Disinfection:** Swab the injection site with 70% ethanol.[12][13]
- **Needle Insertion:** With the needle bevel facing up, insert it at a 30-45 degree angle into the identified injection site. Insert the needle just deep enough to penetrate the abdominal wall (approximately 0.5 cm).[11][15]
- **Aspiration:** Gently pull back the plunger to aspirate. If no fluid or blood enters the syringe, you are correctly in the peritoneal cavity. If you aspirate urine (yellowish fluid) or intestinal contents (brownish/greenish fluid), withdraw the needle, discard the syringe, and re-attempt with fresh material on the opposite side. If you aspirate blood, withdraw and apply gentle pressure; reinject on the contralateral side after ensuring bleeding has stopped.[11][12]
- **Injection:** Once proper needle placement is confirmed, inject the solution smoothly and steadily. The maximum recommended injection volume is typically 10  $\mu\text{L}$  per gram of body weight (e.g., 200  $\mu\text{L}$  for a 20g mouse).[11]
- **Withdrawal and Monitoring:** Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress, pain, or adverse reaction.[11]

#### Protocol 3: Oral Gavage (p.o.) Administration of **Stattic** in Mice

#### Materials:

- Prepared **Stattic** suspension
- Sterile 1 mL syringe
- Flexible or rigid feeding needle (gavage needle), typically 20-22 gauge for adult mice.

#### Procedure:

- **Measure Gavage Needle Length:** Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth. This ensures the needle reaches the stomach without causing perforation.
- **Animal Restraint:** Securely restrain the mouse by the scruff, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.
- **Needle Insertion:** Gently insert the gavage needle into the side of the mouse's mouth, advancing it along the roof of the mouth towards the esophagus. Allow the mouse to swallow the needle; do not force it. If resistance is met, withdraw and reposition.
- **Confirm Placement:** Ensure the needle has entered the esophagus and not the trachea. The mouse should not show signs of respiratory distress.
- **Administration:** Once the needle is in the stomach (at the pre-measured depth), administer the **Stattic** suspension slowly and steadily.
- **Withdrawal and Monitoring:** Withdraw the gavage needle smoothly in one motion. Return the mouse to its cage and monitor for any signs of distress, such as coughing, choking, or discomfort.

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